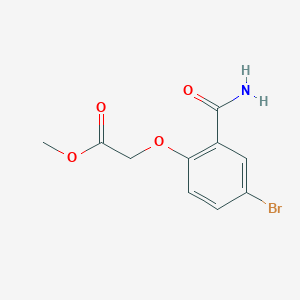
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
Overview
Description
Preparation Methods
The synthesis of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate typically involves the reaction of 4-bromo-2-nitrophenol with methyl chloroacetate in the presence of a base, followed by reduction of the nitro group to an amine and subsequent carbamoylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbamoyl group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate can be compared with similar compounds such as:
Methyl (4-chloro-2-carbamoyl-phenoxy)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl (4-fluoro-2-carbamoyl-phenoxy)acetate: Contains a fluorine atom instead of bromine.
Methyl (4-iodo-2-carbamoyl-phenoxy)acetate: Contains an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can undergo due to the presence of the bromine atom .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-carbamoylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNFRUVWLUXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


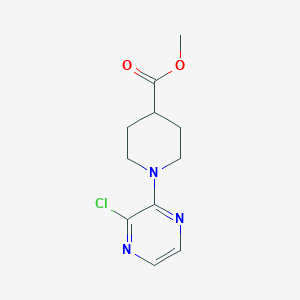
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
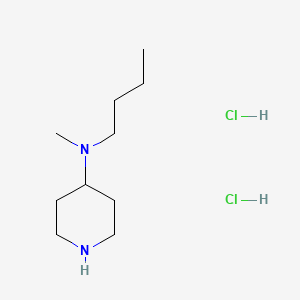
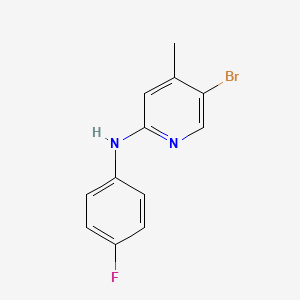
![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)
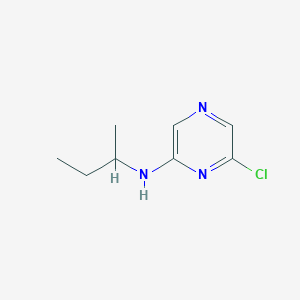

![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)

![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)
![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
